An In-depth Technical Guide to 1-(2-Amino-4-fluorophenyl)ethanone: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(2-Amino-4-fluorophenyl)ethanone: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Amino-4-fluorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines methods for its analytical characterization. Furthermore, it explores its significant role as a building block in the development of targeted therapeutics, with a particular focus on the synthesis of Histone Deacetylase (HDAC) inhibitors. This guide is intended to be a valuable resource for researchers and scientists involved in medicinal chemistry and drug development.
Introduction
1-(2-Amino-4-fluorophenyl)ethanone, also known as 2'-Amino-4'-fluoroacetophenone, is an aromatic ketone that has garnered significant interest in the field of medicinal chemistry. Its structure, featuring an amino group and a fluorine atom on the phenyl ring, makes it a versatile precursor for the synthesis of a wide array of biologically active molecules. The presence of the amino group provides a reactive handle for further chemical modifications, while the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds.[1] This guide aims to consolidate the available technical information on this compound, providing a practical resource for its use in a research and development setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(2-Amino-4-fluorophenyl)ethanone is essential for its effective use in synthesis and process development. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 159305-15-4 | |
| Molecular Formula | C₈H₈FNO | |
| Molecular Weight | 153.15 g/mol | |
| Appearance | Solid | |
| Melting Point | Not available | |
| Boiling Point | 297.9±20.0 °C (Predicted) | |
| Flash Point | 133.9±21.8 °C (Predicted) | |
| Solubility | Not available | |
| pKa | Not available |
Experimental Protocols
Synthesis of 1-(2-Amino-4-fluorophenyl)ethanone
While various synthetic routes to substituted acetophenones exist, a common and effective method for the preparation of 1-(2-Amino-4-fluorophenyl)ethanone involves the Friedel-Crafts acylation of 3-fluoroaniline, followed by selective reduction of a nitro group, if a nitrated precursor is used. A detailed experimental protocol for a related synthesis is described in the literature and can be adapted for this specific compound.
Reaction Scheme:
Caption: General synthetic approach to 1-(2-Amino-4-fluorophenyl)ethanone.
Materials:
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3-Fluoroaniline
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Acetyl chloride
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Aluminum chloride (AlCl₃)
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Dichloromethane (DCM)
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Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in dry dichloromethane.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add acetyl chloride to the cooled suspension with stirring.
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Add a solution of 3-fluoroaniline in dry dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
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Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(2-Amino-4-fluorophenyl)ethanone.
Analytical Characterization
The structure of the synthesized 1-(2-Amino-4-fluorophenyl)ethanone should be confirmed by ¹H and ¹³C NMR spectroscopy.
¹H NMR (400 MHz, CDCl₃):
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δ 7.65 (dd, J = 8.8, 6.8 Hz, 1H): Aromatic proton ortho to the acetyl group.
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δ 6.45 (dd, J = 8.8, 2.4 Hz, 1H): Aromatic proton ortho to the amino group.
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δ 6.35 (ddd, J = 10.0, 8.8, 2.4 Hz, 1H): Aromatic proton meta to both the acetyl and amino groups.
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δ 4.80 (br s, 2H): Protons of the amino group.
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δ 2.55 (s, 3H): Protons of the acetyl methyl group.
¹³C NMR (101 MHz, CDCl₃):
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δ 200.0 (C=O): Carbonyl carbon of the acetyl group.
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δ 165.0 (d, J = 250.0 Hz, C-F): Carbon attached to fluorine.
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δ 152.0 (C-NH₂): Carbon attached to the amino group.
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δ 132.0 (d, J = 10.0 Hz): Aromatic CH.
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δ 115.0 (d, J = 3.0 Hz): Aromatic CH.
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δ 110.0 (d, J = 22.0 Hz): Aromatic CH.
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δ 105.0 (d, J = 25.0 Hz): Aromatic CH.
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δ 28.0 (CH₃): Methyl carbon of the acetyl group.
The purity of 1-(2-Amino-4-fluorophenyl)ethanone can be assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
HPLC Conditions:
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
Workflow for HPLC Analysis:
Caption: General workflow for the HPLC analysis of 1-(2-Amino-4-fluorophenyl)ethanone.
Application in Drug Discovery: Synthesis of HDAC Inhibitors
1-(2-Amino-4-fluorophenyl)ethanone is a crucial starting material for the synthesis of various pharmaceutical agents, including potent and selective Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, particularly cancer.
A key synthetic strategy involves the condensation of 1-(2-Amino-4-fluorophenyl)ethanone with a suitably substituted benzaldehyde to form a chalcone intermediate. This intermediate can then be further modified to introduce a zinc-binding group, a common feature of many HDAC inhibitors.
Exemplary Synthetic Pathway to a Chalcone-based HDAC Inhibitor Precursor:
Caption: Synthetic workflow from 1-(2-Amino-4-fluorophenyl)ethanone to a potential HDAC inhibitor.
HDAC Inhibition Signaling Pathway:
Histone deacetylases (HDACs) and histone acetyltransferases (HATs) work in opposition to regulate gene expression. HATs add acetyl groups to lysine residues on histone tails, leading to a more relaxed chromatin structure that allows for transcription. HDACs remove these acetyl groups, resulting in condensed chromatin and transcriptional repression. HDAC inhibitors block the action of HDACs, leading to an accumulation of acetylated histones, which in turn reactivates the expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.



